molecular formula C9H10BrNO4 B14713390 2-Bromo-2-nitro-1-phenylpropane-1,3-diol CAS No. 22632-03-7

2-Bromo-2-nitro-1-phenylpropane-1,3-diol

Cat. No.: B14713390
CAS No.: 22632-03-7
M. Wt: 276.08 g/mol
InChI Key: RCSJLZIZOJDUCM-UHFFFAOYSA-N
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Description

2-Bromo-2-nitro-1-phenylpropane-1,3-diol is an organic compound known for its antimicrobial properties. It is commonly used as a preservative in various industrial and consumer products. The compound is characterized by its white to yellow crystalline appearance and is soluble in water, ethanol, and other polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is typically synthesized through the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction involves the following steps:

    Nitroaldol Reaction: Nitromethane reacts with formaldehyde to form di(hydroxymethyl)nitromethane.

    Bromination: Di(hydroxymethyl)nitromethane is then brominated to produce this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is produced in large quantities, primarily in China, to meet global demand .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and bromo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide and thiols are employed in substitution reactions.

Major Products:

    Oxidation Products: Nitro and bromo derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Azide and thiol derivatives.

Scientific Research Applications

2-Bromo-2-nitro-1-phenylpropane-1,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of 2-Bromo-2-nitro-1-phenylpropane-1,3-diol involves the oxidation of thiol groups in bacterial cell membranes, leading to the formation of disulfide bonds. This disrupts the cell membrane, causing cell lysis and death. Additionally, the compound releases active bromine species that interact with cellular proteins, further inhibiting bacterial growth .

Comparison with Similar Compounds

    2-Bromo-2-nitro-1,3-propanediol:

    2-Nitro-2-bromo-1,3-propanediol: Another compound with comparable antimicrobial activity.

Uniqueness: 2-Bromo-2-nitro-1-phenylpropane-1,3-diol is unique due to its phenyl group, which enhances its lipophilicity and allows for better interaction with lipid membranes. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness as an antimicrobial agent .

Properties

CAS No.

22632-03-7

Molecular Formula

C9H10BrNO4

Molecular Weight

276.08 g/mol

IUPAC Name

2-bromo-2-nitro-1-phenylpropane-1,3-diol

InChI

InChI=1S/C9H10BrNO4/c10-9(6-12,11(14)15)8(13)7-4-2-1-3-5-7/h1-5,8,12-13H,6H2

InChI Key

RCSJLZIZOJDUCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)([N+](=O)[O-])Br)O

Origin of Product

United States

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